Alzodef

描述

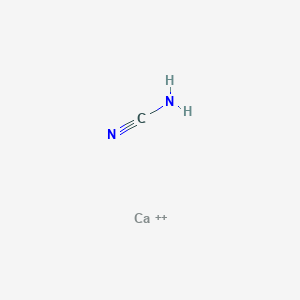

碳酰胺钙,也称为氰氨化钙,是一种化学式为 CaCN2 的化合物。它主要用作酒精敏感剂,类似于双硫仑,并在市场上以商品名 Temposil 出售。 该化合物通过阻止乙醛的分解,从而干扰酒精的正常代谢,导致饮酒时出现不良反应 .

科学研究应用

碳酰胺钙在科学研究中有多种应用,包括:

化学: 用作有机合成的试剂,以及作为生产其他化学品的先驱物质。

生物学: 研究其对代谢途径和酶抑制的影响。

医药: 用作戒酒剂,用于治疗酒精中毒。

工业: 用于生产化肥,在其中它作为植物的氮源.

作用机制

碳酰胺钙通过抑制乙醛脱氢酶发挥作用。这种抑制阻止了乙醛的分解,乙醛是酒精代谢的有毒副产物。乙醛在体内的积累会导致令人不快的症状,例如面红、恶心和心跳加快,从而阻止人们饮酒。 碳酰胺钙的分子靶点是乙醛脱氢酶,所涉及的途径是酒精代谢途径 .

类似化合物:

双硫仑: 另一种酒精敏感剂,其作用方式类似于抑制乙醛脱氢酶。

阿坎酸: 用于治疗酒精中毒,但其作用机制是调节神经递质系统,而不是抑制乙醛脱氢酶。

独特之处: 与双硫仑相比,碳酰胺钙的副作用更少。与酒精一起或单独服用时,它被认为具有较少的副作用。 此外,碳酰胺钙已被发现具有抗甲状腺活性,这对患有原发性甲状腺功能减退症的患者具有临床意义 .

生化分析

Biochemical Properties

Calcium Cyanamide interacts with various enzymes and proteins in the soil. It generates dicyandiamide, a nitrification inhibitor . This interaction with the soil’s biochemical reactions significantly suppresses N2O emissions .

Cellular Effects

The application of Calcium Cyanamide has a profound effect on the soil bacterial community. It reduces the soil bacterial alpha diversity indices, and the family Planococcaceae becomes dominant in the bacterial communities .

Molecular Mechanism

Calcium Cyanamide exerts its effects at the molecular level by gradually hydrolyzing into urea in the soil . This process generates dicyandiamide, which acts as a nitrification inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium Cyanamide change over time. On the seventh day after fertilizer application, a significant reduction in soil bacterial alpha diversity indices was observed .

Metabolic Pathways

Calcium Cyanamide is involved in the nitrification process in the soil. It is gradually hydrolyzed into urea, which generates dicyandiamide, a nitrification inhibitor .

Transport and Distribution

Calcium Cyanamide is distributed in the soil where it undergoes hydrolysis to form urea

Subcellular Localization

The subcellular localization of Calcium Cyanamide is not well studied. Given its role in soil biochemistry, it is likely to interact with various enzymes and proteins in the soil .

准备方法

合成路线和反应条件: 碳酰胺钙通过在氮气存在下加热氰氨化钙来合成。反应通常在高温下进行,约为 1000°C,在电炉中进行。该过程可以用以下化学方程式表示:

CaC2+N2→CaCN2+C

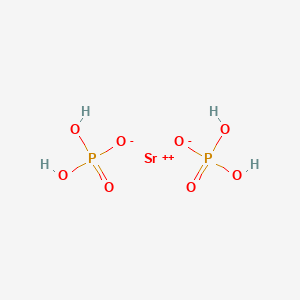

工业生产方法: 碳酰胺钙的工业生产涉及使用碳化钙和氮气。碳化钙在电炉中加热,并通入氮气以生产碳酰胺钙。 该反应是高度放热的,需要仔细控制温度和压力以确保获得所需产品 {_svg_2}.

化学反应分析

反应类型: 碳酰胺钙会发生各种化学反应,包括:

氧化: 碳酰胺钙可以被氧化生成氰酸钙。

水解: 暴露于水时,碳酰胺钙会水解生成碳酸钙和氨。

取代: 它可以与酸反应生成钙盐并释放氰胺。

常见试剂和条件:

氧化: 通常涉及使用氧化剂,如氧气或过氧化氢。

水解: 在水或潮湿存在下很容易发生。

取代: 涉及使用盐酸或硫酸等酸。

主要生成产物:

氧化: 氰酸钙。

水解: 碳酸钙和氨。

取代: 钙盐和氰胺.

相似化合物的比较

Disulfiram: Another alcohol-sensitizing agent that works similarly by inhibiting acetaldehyde dehydrogenase.

Acamprosate: Used in the treatment of alcoholism but works by modulating neurotransmitter systems rather than inhibiting acetaldehyde dehydrogenase.

Uniqueness: Calcium carbimide is unique in its reduced side effect profile compared to disulfiram. It is considered to have fewer adverse effects when consumed with or without alcohol. Additionally, calcium carbimide has been found to have antithyroid activity, which can be of clinical relevance in patients with preexisting hypothyroid disease .

属性

Key on ui mechanism of action |

Calcium carbimide is a potent inhibitor of the aldehyde dehydrogenase. Ethanol is normally metabolized to acetaldehyde that is quickly metabolized because this molecule is toxic, thus it has to stay in very low quantities in the body. Carbimide performs its effect by being a competitive inhibitor of the hepatic aldehyde-NAD oxidoreductase dehydrogenase which is the enzyme responsible for the oxidation of acetaldehyde to water and acetate. |

|---|---|

CAS 编号 |

156-62-7 |

分子式 |

CCaN2 |

分子量 |

80.10 g/mol |

IUPAC 名称 |

calcium;azanidylidenemethylideneazanide |

InChI |

InChI=1S/CN2.Ca/c2-1-3;/q-2;+2 |

InChI 键 |

MYFXBBAEXORJNB-UHFFFAOYSA-N |

杂质 |

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. Dicyandiamide ... /is/ the main impurity in cyanamide. Cyanamide, especially in solution, always contains the dimer. |

SMILES |

C(#N)N.[Ca+2] |

规范 SMILES |

C(=[N-])=[N-].[Ca+2] |

沸点 |

Sublimes 1150-1200ºC |

颜色/形态 |

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals Orthorhombic, elongated, six-sided tablets from dimethyl phthalate Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals. Deliquescent crystals Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. |

密度 |

2.29 at 68 °F (NTP, 1992) - Denser than water; will sink 1.28 (NIOSH, 2024) - Denser than water; will sink 2.29 at 20 °C/4 °C 1.282 g/cu cm at 20 °C Relative density (water = 1): 1.28 2.3 g/cm³ 2.29 1.28 |

闪点 |

286 °F (NIOSH, 2024) 286 °F; 141 °C (closed cup) 141 °C 286 °F |

熔点 |

1300ºC |

物理描述 |

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical. Liquid Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] Deliquescent, crystalline solid; [CHEMINFO] COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS. COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Crystalline solid. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |

相关CAS编号 |

25300-84-9 156-62-7 (calcium salt (1:1)) |

溶解度 |

Soluble |

蒸汽密度 |

1.45 (Air = 1) |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2024) 3.75X10-3 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 0.5 0 mmHg (approx) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL](/img/structure/B94179.png)